Cyano(cyclohexylidene)acetyl chloride

Description

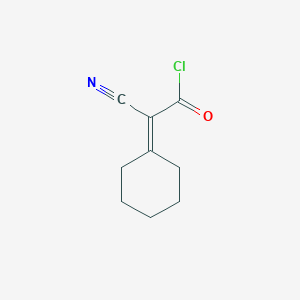

Cyano(cyclohexylidene)acetyl chloride is a specialized acyl chloride derivative characterized by a unique structural framework. Its molecular structure consists of:

- A cyano group (CN) attached to the acetyl chloride moiety, introducing strong electron-withdrawing effects.

- The reactive acyl chloride group (COCl), which drives its electrophilic reactivity.

This compound’s structural complexity distinguishes it from simpler acetyl chlorides, such as chloroacetyl chloride (CAC) or dichloroacetyl chloride (DCAC). Its applications likely span organic synthesis, pharmaceuticals, and materials science, though specific uses are less documented in the provided evidence.

Properties

CAS No. |

113001-98-2 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-cyano-2-cyclohexylideneacetyl chloride |

InChI |

InChI=1S/C9H10ClNO/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5H2 |

InChI Key |

ORSLSICNOCFKGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)Cl)CC1 |

Origin of Product |

United States |

Preparation Methods

Condensation of Cyclohexanone with Cyanoacetic Acid Followed by Chlorination

Reaction Scheme :

- Cyclohexylidene Formation : Cyclohexanone reacts with cyanoacetic acid in the presence of ammonium acetate and glacial acetic acid under reflux conditions. This step forms 2-cyano-2-cyclohexylideneacetic acid.

- Chlorination : The intermediate acid is treated with acetyl chloride or thionyl chloride (SOCl₂) to yield the target acyl chloride.

Conditions :

- Step 1 : Toluene or chloroform solvent, reflux (80–120°C), 6–12 hours.

- Step 2 : Room temperature to 50°C, stoichiometric acetyl chloride or excess SOCl₂.

Yield : ~60–75% (over two steps).

Mechanistic Insights :

Direct Acylation Using Acetyl Chloride and Sodium Cyanide

Patent Methodology (US4143068A) :

Acyl cyanides are synthesized by reacting acetyl chloride with sodium cyanide (NaCN) in the presence of copper(I) cyanide (CuCN) as a catalyst.

Reaction Conditions :

- Solvent : o-Dichlorobenzene (high boiling point).

- Temperature : 100–300°C under pressure.

- Molar Ratios : 1:1 (acetyl chloride:NaCN), 0.5–2% CuCN.

Yield : ~70–85% (reported for analogous acyl cyanides).

Advantages :

- Scalable for industrial production.

- Minimizes dimerization byproducts due to controlled stoichiometry.

Enzymatic Hydrolysis Followed by Chlorination (Chemo-Enzymatic Route)

Procedure :

- Enzymatic Hydrolysis : A genetically modified nitrilase enzyme hydrolyzes a nitrile precursor (e.g., 1-cyanocyclohexaneacetic acid ethyl ester) to the corresponding carboxylic acid.

- Chlorination : The acid is converted to the acyl chloride using PCl₅ or SOCl₂.

Conditions :

Yield : ~50–65% (enzyme-dependent variability).

Applications :

Malonic Ester Intermediate Route

Steps :

- Knoevenagel Condensation : Cyclohexanone reacts with cyanoacetamide in toluene with ammonium acetate, forming 2-cyclohexylidene-2-cyanoacetamide.

- Malonic Ester Addition : The intermediate reacts with diethyl malonate under basic conditions (NaH/EtOH) to form a spirocyclic intermediate.

- Hydrolysis and Chlorination : Acidic hydrolysis yields 2-cyano-2-cyclohexylideneacetic acid, followed by chlorination.

Yield : ~55–70% (three-step sequence).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Industrial Feasibility |

|---|---|---|---|

| Condensation-Chlorination | High yield; simple reagents | Requires toxic chlorinating agents | High (pharmaceuticals) |

| Direct Acylation | Scalable; minimal byproducts | High temperatures; specialized equipment | Moderate (bulk chemicals) |

| Chemo-Enzymatic | Stereochemical control; mild conditions | Enzyme cost; longer reaction times | Low (niche applications) |

| Malonic Ester Route | Versatile intermediates | Multi-step; lower overall yield | Moderate (academic research) |

Critical Reaction Parameters

Solvent Selection

Catalysts and Additives

Temperature and Pressure

- Cyclohexylidene formation : Optimal at 80–120°C.

- Chlorination : Exothermic; requires controlled addition below 50°C to prevent decomposition.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The compound’s mechanism of action depends on its specific applications.

- In electrophilic aromatic substitution, the cyano group acts as an electrophile, attacking the aromatic ring.

- Molecular targets and pathways vary based on the context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Cyano(cyclohexylidene)acetyl chloride with CAC and DCAC:

Key Observations :

- Electrophilicity: The cyano group’s electron-withdrawing nature may enhance the acyl chloride’s electrophilicity relative to chlorine substituents in CAC/DCAC.

Substituent Effects on Reactivity

- Ortho vs. Para Substituents: Evidence from substituted acetyl chloride derivatives indicates that substituent position significantly impacts activity. For example, para-cyano substituents (e.g., compound 27 in ) showed 3-fold higher activity (IC₅₀ = 43 µM) compared to ortho-substituted analogs .

- Steric Hindrance: The cyclohexylidene group in this compound may impede interactions with biological targets, contrasting with smaller substituents like chloro or fluoro in CAC derivatives, which exhibit better activity .

DNA Interaction

- This suggests this compound may also lack DNA interaction, limiting its use in genotoxic applications.

Q & A

Basic: What are the recommended synthetic pathways for Cyano(cyclohexylidene)acetyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of structurally similar chlorinated compounds (e.g., chloroacetyl chloride derivatives) often involves nucleophilic substitution or acyl chloride formation. For example, outlines a nucleophilic substitution procedure using acetone as a solvent and reflux conditions (100 mL round-bottom flask, oil bath heating at controlled temperatures). To optimize this compound synthesis:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance reaction rates.

- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, acetonitrile) for improved yield.

- Temperature Gradients : Perform kinetic studies at 50–120°C to identify optimal reflux conditions.

- Purification : Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of C≡N (2250–2220 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- NMR : Use ¹³C NMR to resolve cyclohexylidene carbons (δ 20–35 ppm) and the nitrile carbon (δ 115–120 ppm).

- GC-MS : Monitor purity and detect side products (e.g., hydrolyzed derivatives) under splitless injection mode.

- Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values.

emphasizes rigorous data presentation, including error margins and spectral assignments .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).

- Storage : Store under nitrogen at 2–8°C in amber glass bottles to prevent hydrolysis.

and highlight analogous hazards for chloroacetyl chloride, including corrosive effects and IDLH protocols .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer:

- Model Selection : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate molecular electrostatic potential (MEP) surfaces.

- Transition State Analysis : Identify energy barriers for nucleophilic attack at the carbonyl carbon.

- Solvent Effects : Apply the SMD continuum model to simulate acetone or DCM environments.

- Validation : Cross-check computed IR frequencies and bond lengths with experimental data.

stresses linking computational results to theoretical frameworks (e.g., frontier molecular orbital theory) .

Advanced: What experimental strategies resolve contradictions in reported stability data for this compound under aqueous conditions?

Methodological Answer:

- Controlled Hydrolysis Studies : Perform kinetic assays at pH 2–12, monitoring via HPLC.

- Isolation of Intermediates : Trap transient species (e.g., cyanoenolates) using low-temperature quench techniques.

- Isotopic Labeling : Use D₂O or H₂¹⁸O to trace hydrolysis pathways via mass spectrometry.

- Statistical Analysis : Apply ANOVA to compare degradation rates across studies, addressing outliers via Grubbs’ test.

and emphasize systematic data analysis and peer-reviewed validation .

Advanced: How can this compound serve as a precursor in multi-step syntheses of heterocyclic compounds?

Methodological Answer:

- Cycloaddition Reactions : React with azides (Huisgen reaction) to form triazole derivatives under Cu(I) catalysis.

- Nitrile Utilization : Exploit the cyano group for Strecker amino acid synthesis via KCN/ammonia.

- Mechanistic Probes : Use ¹H NMR to track intermediates in Pd-catalyzed cross-couplings.

recommends iterative optimization of stoichiometry and catalyst loading .

Advanced: What methodologies address discrepancies in spectroscopic data for this compound across different research groups?

Methodological Answer:

- Interlaboratory Comparison : Standardize NMR referencing (e.g., TMS in CDCl₃) and calibration protocols.

- Error Source Analysis : Quantify solvent impurities (e.g., residual H₂O in DMSO-d₆) via Karl Fischer titration.

- Collaborative Validation : Share raw spectral data through open-access repositories for peer auditing.

and advocate transparency in data reporting and replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.